CDK4/6 Inhibition in HCT116 Cells
While no direct quantitative biological data have been identified for CAS 1423882-25-0, class-level evidence from the structurally related 3-bromo-5-morpholinopyridine scaffold establishes a performance benchmark for bromopyridine-morpholine derivatives. In vitro studies of derivatives derived from the 3-bromo-5-morpholinopyridine core demonstrate potent CDK4/6 inhibition in the HCT116 colorectal cancer cell line (IC50 = 0.35 μM) and the MCF7 breast cancer cell line (IC50 = 0.50 μM) . This class-level evidence substantiates the biological relevance of the bromopyridine-morpholine pharmacophore present in the target compound. Procurement of CAS 1423882-25-0 enables exploration of how the methyl acetate substituent at the morpholine 2-position modulates potency, selectivity, and downstream biological effects relative to this established class baseline.
| Evidence Dimension | Antiproliferative activity (CDK4/6 pathway inhibition) |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | 3-Bromo-5-morpholinopyridine derivatives: HCT116 IC50 = 0.35 μM; MCF7 IC50 = 0.50 μM; A549 IC50 = 1.20 μM |
| Quantified Difference | Class baseline established at submicromolar potency |
| Conditions | HCT116, MCF7, A549 cancer cell lines; in vitro antiproliferative assay |
Why This Matters
Establishes the biological relevance of the bromopyridine-morpholine core, providing a quantitative benchmark against which the methyl-acetate-substituted analog (CAS 1423882-25-0) can be evaluated in SAR studies.
